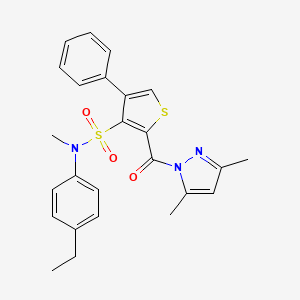

2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-(4-ethylphenyl)-N-methyl-4-phenylthiophene-3-sulfonamide

Description

The compound “2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-(4-ethylphenyl)-N-methyl-4-phenylthiophene-3-sulfonamide” is a structurally complex molecule featuring a thiophene core substituted with a sulfonamide group at position 3, a phenyl group at position 4, and a 3,5-dimethylpyrazole carbonyl moiety at position 2. The sulfonamide group is further modified with N-methyl and N-(4-ethylphenyl) substituents.

Properties

IUPAC Name |

2-(3,5-dimethylpyrazole-1-carbonyl)-N-(4-ethylphenyl)-N-methyl-4-phenylthiophene-3-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O3S2/c1-5-19-11-13-21(14-12-19)27(4)33(30,31)24-22(20-9-7-6-8-10-20)16-32-23(24)25(29)28-18(3)15-17(2)26-28/h6-16H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXPIUGNNOFKGBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2C3=CC=CC=C3)C(=O)N4C(=CC(=N4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-(4-ethylphenyl)-N-methyl-4-phenylthiophene-3-sulfonamide typically involves multi-step organic reactions. A general synthetic route may include:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.

Attachment of the Carbonyl Group: The carbonyl group can be introduced via acylation reactions using acyl chlorides or anhydrides.

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

Sulfonamide Formation: The sulfonamide group can be introduced by reacting the thiophene derivative with sulfonyl chlorides in the presence of a base.

Final Coupling: The final compound can be obtained by coupling the intermediate products through various coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the carbonyl group, converting it to alcohols or amines.

Substitution: The compound can undergo various substitution reactions, particularly at the aromatic rings, where electrophilic or nucleophilic substitution can introduce new functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols, amines

Substitution: Halogenated, nitrated, or sulfonated derivatives

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities, making it a candidate for therapeutic applications. Key areas of interest include:

Antimicrobial Activity

Pyrazole derivatives are known for their antimicrobial properties. Studies have shown that compounds with similar structures can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of specific functional groups in the compound enhances its interaction with microbial targets, potentially leading to significant antimicrobial effects.

Anticancer Potential

The anticancer activity of pyrazole derivatives has been extensively studied. The compound may induce cytotoxic effects in cancer cell lines, as evidenced by research showing that structural modifications can enhance efficacy against different types of cancer cells. The mechanism of action may involve apoptosis induction and inhibition of cell proliferation pathways.

Anti-inflammatory Effects

This compound may also exhibit anti-inflammatory properties. Similar pyrazole derivatives have been documented to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes. This suggests potential therapeutic roles in treating inflammatory diseases.

Case Studies

Several studies have documented the applications of this compound in various experimental settings:

-

Study on Antimicrobial Efficacy:

A recent study evaluated the antimicrobial properties of related pyrazole compounds against clinical isolates of bacteria. The results indicated that modifications to the pyrazole ring significantly enhanced antimicrobial activity, suggesting a promising direction for developing new antibiotics. -

Evaluation of Anticancer Activity:

In vitro studies demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was linked to the inhibition of key signaling pathways involved in cell survival and proliferation. -

Anti-inflammatory Research:

Experimental models showed that compounds with similar structures could reduce inflammation markers in induced models of arthritis, indicating their potential use in anti-inflammatory therapies.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-(4-ethylphenyl)-N-methyl-4-phenylthiophene-3-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The pyrazole and thiophene rings can interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Differences

The target compound’s thiophene-sulfonamide core distinguishes it from pyrazoline and pyrazole derivatives reported in the literature. For example:

- Pyrazoline derivatives (e.g., compounds in ) feature a five-membered ring with two adjacent nitrogen atoms and one endocyclic double bond, often substituted with halophenyl groups (e.g., 4-fluorophenyl, 4-bromophenyl) and carbaldehyde or ketone functionalities .

- Pyrazole derivatives (e.g., ’s 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde) contain two adjacent nitrogen atoms in a fully conjugated aromatic system, with substituents such as sulfanyl (-S-) and carbaldehyde groups .

Functional Group Analysis

| Compound Class | Key Functional Groups | Substituent Effects |

|---|---|---|

| Target Compound | Sulfonamide, pyrazole-carbonyl, phenyl | Sulfonamide enhances polarity and hydrogen-bonding capacity; ethylphenyl provides hydrophobicity. |

| Pyrazoline Derivatives | Carbaldehyde, halophenyl | Halogens (F, Br, Cl) increase electron-withdrawing effects, stabilizing the core. |

| Pyrazole Derivatives | Sulfanyl, trifluoromethyl, carbaldehyde | Sulfanyl groups offer moderate polarity; trifluoromethyl enhances metabolic stability. |

Electronic and Steric Effects

- Halogen vs. Alkyl Substituents : Pyrazoline derivatives in feature electron-withdrawing halogens (F, Br, Cl), which may enhance oxidative stability compared to the target compound’s electron-donating ethyl group .

- Sulfonamide vs.

Research Findings and Data Analysis

Structural Confirmation Methods

- X-ray Crystallography : Pyrazoline derivatives in were structurally confirmed using SHELX-based refinement, a standard method for small-molecule analysis . The target compound likely underwent similar validation, though direct data are unavailable.

- Bond Angle Comparisons : provides detailed bond angles (e.g., C4–S1–C6 = 103.2°), which differ from typical sulfonamide geometries due to steric and electronic variations .

Methodological Considerations in Structural Analysis

The widespread use of SHELX software () for crystallographic refinement underscores its reliability in confirming structures of complex heterocycles like the target compound and its analogs .

Biological Activity

The compound 2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-(4-ethylphenyl)-N-methyl-4-phenylthiophene-3-sulfonamide is a novel sulfonamide derivative that has garnered attention due to its promising biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesized derivatives, and relevant case studies.

- Molecular Formula : C₁₈H₁₈N₄O₂S

- Molecular Weight : 403.52 g/mol

- CAS Number : 1325303-98-7

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The pyrazole moiety is known for its role in modulating inflammatory pathways and exhibiting anti-cancer properties. The sulfonamide group enhances solubility and bioavailability, making it a suitable candidate for drug development.

Anti-inflammatory Activity

Research indicates that compounds containing the pyrazole scaffold can significantly inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, a study demonstrated that derivatives with similar structures showed up to 85% inhibition of TNF-α at concentrations as low as 10 µM compared to standard drugs like dexamethasone .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Similar pyrazole derivatives have been tested against various bacterial strains, showing significant inhibition rates. For example, compounds were evaluated against E. coli and Bacillus subtilis, with some achieving over 90% inhibition at specific concentrations .

Anticancer Potential

Recent studies have highlighted the anticancer potential of pyrazole derivatives. The compound's ability to inhibit cell proliferation in cancer cell lines has been noted, with IC50 values indicating effective cytotoxicity. A related study reported that modifications in the pyrazole ring led to enhanced activity against specific cancer types .

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.